molecular formula C20H17ClN2O4 B6421761 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide CAS No. 878716-68-8

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide

Cat. No.: B6421761
CAS No.: 878716-68-8
M. Wt: 384.8 g/mol
InChI Key: KQHGAXPVJRXWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by two critical structural features:

  • A 2-chlorophenoxymethyl substituent at the 5-position of the furan ring.
  • A 4-acetamidophenyl group linked to the carboxamide moiety.

This compound is part of a broader class of diarylamides investigated for therapeutic applications, including diuretics targeting urea transporters ().

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-13(24)22-14-6-8-15(9-7-14)23-20(25)19-11-10-16(27-19)12-26-18-5-3-2-4-17(18)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHGAXPVJRXWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable electrophile.

    Attachment of the acetamidophenyl group: This can be done through an amide coupling reaction, using reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or hydroxyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

Key structural analogs differ in substituents at the 5-position of the furan ring and the carboxamide-linked phenyl group.

Compound Name Furan Substituent Phenyl Substituent Key Properties/Activity Evidence ID
Target Compound 2-Chlorophenoxymethyl 4-Acetamidophenyl Unknown (hypothesized diuretic) N/A
N-(4-Acetamidophenyl)-5-acetamidofuran-2-carboxamide (4C) Acetamido 4-Acetamidophenyl Diuretic (urea transport inhibition)
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 2-Chlorophenyl 4-Sulfamoylphenyl Diuretic (sulfamoyl enhances solubility)
N-(4-Diethylaminophenyl)-5-(4-chloro-3-methylphenoxymethyl)furan-2-carboxamide 4-Chloro-3-methylphenoxymethyl 4-Diethylaminophenyl Enhanced lipophilicity
N-(2-Nitrophenyl)furan-2-carboxamide None (unsubstituted furan) 2-Nitrophenyl Structural rigidity due to nitro group

Key Observations :

  • The 4-acetamidophenyl group may facilitate hydrogen bonding with biological targets, similar to sulfamoyl in but with reduced acidity .
Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Solubility (Predicted) Evidence ID
Target Compound Not reported Moderate (chlorophenoxy increases logP) N/A
4C (5-acetamido analog) 251–253 Low (dual acetamido groups)
5-Nitro-N-(4-acetamidophenyl)furan-2-carboxamide (3A) 238–240 Low (nitro reduces solubility)
N-(2-Nitrophenyl)furan-2-carboxamide 388 (decomposes) Very low (nitro group)

Key Observations :

  • Nitro substituents (e.g., 3A) reduce solubility due to high polarity and crystallinity .
  • The target compound’s chlorophenoxymethyl group may strike a balance between lipophilicity and solubility.

Structural and Conformational Differences

Planarity and Hydrogen Bonding
  • N-(2-Nitrophenyl)furan-2-carboxamide (): The nitro group induces a non-planar conformation (dihedral angle = 9.71° between phenyl and furan rings), disrupting intramolecular hydrogen bonding .
  • Target Compound: The 2-chlorophenoxymethyl group may sterically hinder planarity, but the acetamidophenyl group could stabilize intermolecular hydrogen bonds (analogous to 4C in ).

Biological Activity

5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a chlorophenoxy moiety, and an acetamidophenyl group. This unique structure contributes to its distinct biological properties.

Structural Component Description
Furan RingA five-membered aromatic ring contributing to stability and reactivity.
Chlorophenoxy MoietyEnhances lipophilicity and biological activity.
Acetamidophenyl GroupPotentially involved in receptor interactions and enzyme inhibition.

The primary mechanism through which this compound exerts its effects appears to be through the inhibition of specific enzymes and interaction with biomolecules:

  • Enzyme Inhibition : Notably, it has shown significant anti-acetylcholinesterase activity, indicating potential use in treating neurodegenerative disorders such as Alzheimer's disease.
  • Antioxidant Activity : The compound exhibits a significant reducing potential, suggesting it may act as an antioxidant, thereby protecting cells from oxidative stress.
  • Molecular Interactions : Binding interactions with various biomolecules suggest that it may influence gene expression and protein activity.

Pharmacokinetics

Research indicates that this compound is well absorbed when administered orally. It remains stable under physiological conditions but shows degradation under oxidative and thermal stress.

Neuroprotective Effects

In laboratory settings, the compound demonstrated dose-dependent anti-acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This activity suggests a potential therapeutic role in neurodegenerative diseases.

Anticancer Potential

Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects on various cancer cell lines. For instance, related furan derivatives have been reported to induce apoptosis in human leukemia cells . However, specific studies on the anticancer effects of this compound are still needed.

Case Studies

  • Neurodegenerative Disorders : A study highlighted the efficacy of similar compounds in enhancing cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to their ability to inhibit acetylcholinesterase effectively.
  • Cytotoxicity in Cancer Cells : Related furan derivatives were tested against human leukemia cells, showing significant growth inhibition and induction of apoptosis. The mechanisms involved included disruption of mitochondrial function and increased reactive oxygen species production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.